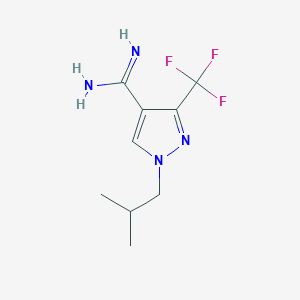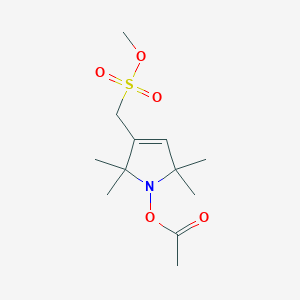
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with methoxysulfonyl and acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the methoxysulfonyl and acetate groups. Key steps may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxysulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxysulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the acetate group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxysulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate involves its interaction with molecular targets through its functional groups. The methoxysulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the acetate group can undergo hydrolysis. These interactions can affect various biochemical pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate
- 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl propionate
- 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl butyrate
Uniqueness
This compound’s versatility and reactivity make it a valuable subject of study in various fields of chemistry and related sciences.
特性
分子式 |
C12H21NO5S |
|---|---|
分子量 |
291.37 g/mol |
IUPAC名 |
[3-(methoxysulfonylmethyl)-2,2,5,5-tetramethylpyrrol-1-yl] acetate |
InChI |
InChI=1S/C12H21NO5S/c1-9(14)18-13-11(2,3)7-10(12(13,4)5)8-19(15,16)17-6/h7H,8H2,1-6H3 |
InChIキー |
JGHQBRNDSTVIJA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON1C(C=C(C1(C)C)CS(=O)(=O)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)




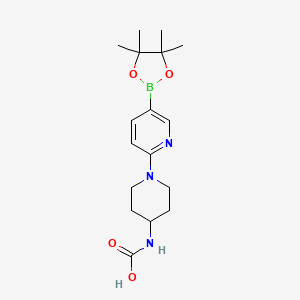
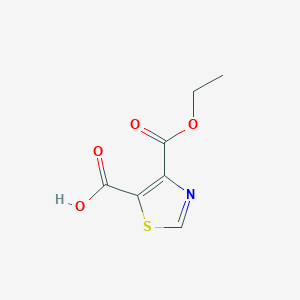
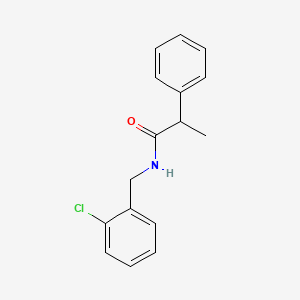
![Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13356269.png)
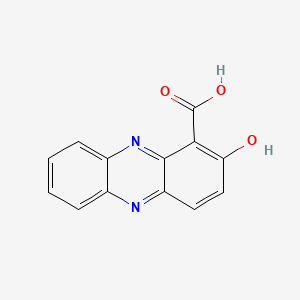
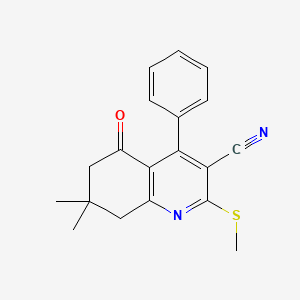

![Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356294.png)
